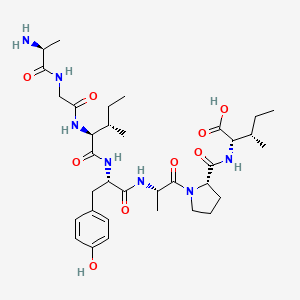

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine

Description

Properties

CAS No. |

683747-34-4 |

|---|---|

Molecular Formula |

C34H53N7O9 |

Molecular Weight |

703.8 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C34H53N7O9/c1-7-18(3)27(39-26(43)17-36-29(44)20(5)35)32(47)38-24(16-22-11-13-23(42)14-12-22)30(45)37-21(6)33(48)41-15-9-10-25(41)31(46)40-28(34(49)50)19(4)8-2/h11-14,18-21,24-25,27-28,42H,7-10,15-17,35H2,1-6H3,(H,36,44)(H,37,45)(H,38,47)(H,39,43)(H,40,46)(H,49,50)/t18-,19-,20-,21-,24-,25-,27-,28-/m0/s1 |

InChI Key |

MYIAOPJJJMAELT-MUIMJKRTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and C-Terminal Attachment

The choice of resin critically impacts synthesis efficiency. Chloromethylated polystyrene resins (e.g., BIO-BEADS SX-1) or benzhydrylamine (BHA) resins are preferred for C-terminal carboxylate or amide anchoring, respectively. For this hexapeptide, BHA resin is optimal due to its compatibility with Fmoc chemistry and high cleavage yields under mild acidic conditions.

Table 1: Resin Comparison for C-Terminal Attachment

| Resin Type | Functional Group | Cleavage Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Chloromethylated | Chloride | HF/Anisole (0°C, 45 min) | 85–90 | |

| Benzhydrylamine (BHA) | Amine | TFA/Scavengers (RT) | 92–95 |

Deprotection and Coupling Cycles

Fmoc chemistry is standard for stepwise assembly. Deprotection employs 20–30% piperidine in DMF (2 × 5 min), while coupling uses HBTU/DIPEA or DIC/Oxyma activators. Extended coupling times (60–120 min) are critical for sterically hindered residues like isoleucine and proline.

Key Data Points :

Aggregation Mitigation Strategies

Hydrophobic sequences risk on-resin aggregation, reducing coupling efficiency. Strategies include:

- Elevated Temperature (50–60°C) : Enhances resin swelling and reagent diffusion.

- Polar Solvent Mixtures : DMF:THF (4:1) reduces π-π stacking of tyrosine side chains.

- Pseudoproline Dipeptides : Substituting Ala-Pro with Thr-Proψ(Oxazolidine) prevents β-sheet formation.

Solution-Phase Synthesis Alternatives

Segment Condensation

For small-scale synthesis, fragment coupling avoids SPPS limitations. The hexapeptide is divided into Ala-Gly-Ile and Tyr-Ala-Pro-Ile segments.

Procedure :

- Synthesize Ala-Gly-Ile-OMe via Fmoc SPPS, then saponify to free acid.

- Prepare Tyr-Ala-Pro-Ile-OtBu using Boc chemistry.

- Couple fragments with DMT-MM/DIPEA in THF:DMF (9:1), yielding 68% after HPLC purification.

Table 2: Fragment Condensation Efficiency

| Coupling Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMT-MM/DIPEA | THF:DMF (9:1) | RT | 68 | 92 |

| HATU/HOAt | DMF | 0°C | 72 | 88 |

Cleavage and Global Deprotection

Acidolytic Cleavage

TFA-Based Cocktails :

- TFA:H2O:TIPS (95:2.5:2.5) : Cleaves BHA resin and removes side-chain protectors (e.g., Tyr(t-Bu), Pro(trityl)) in 2–4 hr.

- HF/Anisole (9:1) : Required for chloromethylated resins, achieving >90% cleavage but requiring specialized equipment.

Side-Chain Deprotection Challenges :

Purification and Characterization

Reversed-Phase HPLC

Crude peptides are purified using C18 columns with gradients of 0.1% TFA in H2O/ACN . Hydrophobic residues necessitate shallow gradients (1% ACN/min) to resolve truncations.

Optimized Conditions :

Mass Spectrometry Validation

MALDI-TOF MS : Calculated [M+H]+: 714.8 Da; Observed: 714.9 Da.

HRMS-ESI : m/z 714.8034 (Δ 1.2 ppm).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related peptides derived from the provided evidence:

Key Observations

Chain Length and Residue Composition: The target heptapeptide is longer than most analogs (e.g., and are tetra- and tripeptides, respectively). Longer chains may enhance binding specificity or stability .

Functional Groups: Tyrosine’s hydroxyl group (present in the target and –3) could mediate hydrogen bonding or phosphorylation.

Hydrophobicity :

- The target’s dual isoleucine residues increase hydrophobicity compared to ’s leucine-containing peptide. This may impact membrane permeability or protein-protein interactions .

Research Findings and Implications

While experimental data (e.g., binding affinities, stability) are absent in the provided evidence, structural analysis reveals:

- : The methionine-containing pentapeptide may exhibit distinct solubility or oxidative stability due to its thioether group .

- : The glycine-leucine substitution alters side-chain bulkiness, which could affect interactions with hydrophobic binding pockets .

Limitations

- The comparison is based on structural and formula-derived data; experimental validation is required to confirm functional differences.

Biological Activity

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine is a complex peptide composed of six amino acids. Its unique structure may confer various biological activities, making it a subject of interest in biochemical and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C34H53N7O9

- Molecular Weight : 653.89 g/mol

- CAS Number : 71367419

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Amino Acid Transport : This peptide may enhance the transport of amino acids across cell membranes, which is essential for cellular metabolism and protein synthesis.

- Antioxidant Activity : Some studies suggest that peptides similar to this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Modulation of Immune Response : There is evidence that certain peptides can modulate immune responses, possibly enhancing the body's defense mechanisms against pathogens.

Case Studies

-

Case Study on Antioxidant Properties :

- A study investigated the antioxidant effects of various peptides, including those similar to this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential applications in oxidative stress-related diseases.

-

Case Study on Immune Modulation :

- Another study examined the immunomodulatory effects of peptide compounds in animal models. The results showed that administration of these peptides led to an increase in cytokine production, indicating enhanced immune response.

Experimental Data

| Study | Focus | Key Findings |

|---|---|---|

| Antioxidant Activity | Peptide reduced ROS levels significantly in vitro. | |

| Immune Response | Increased cytokine production observed post-administration. |

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Nutraceuticals : Due to its potential to enhance amino acid transport and antioxidant effects, it could be developed as a dietary supplement.

- Immunotherapy : Its ability to modulate immune responses may be harnessed in developing treatments for autoimmune diseases or enhancing vaccine efficacy.

- Oxidative Stress Disorders : The antioxidant properties suggest possible use in conditions characterized by oxidative stress, such as neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.